(1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-2-amino-1-(4-bromophenyl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c10-7-3-1-6(2-4-7)9(13)8(11)5-12/h1-4,8-9,12-13H,5,11H2/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJUXZUUTWEEJZ-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)N)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CO)N)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729567 | |
| Record name | (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
605647-69-6 | |
| Record name | (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereoselective Synthetic Methodologies for 1r,2r 2 Amino 1 4 Bromophenyl Propane 1,3 Diol
Asymmetric Synthesis Approaches
Asymmetric synthesis provides the most direct routes to specific stereoisomers, employing chiral catalysts, auxiliaries, or reagents to control the formation of new stereocenters.
Enantioselective reduction of a prochiral ketone is a powerful strategy to establish a chiral hydroxyl group. For the synthesis of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol, a hypothetical precursor such as 2-amino-1-(4-bromophenyl)-3-hydroxypropan-1-one could be subjected to stereoselective reduction. This ketone precursor contains one of the required stereocenters (at C2), and the reduction would establish the second stereocenter at C1.
Catalytic systems for such reductions often involve chiral metal complexes. For instance, Noyori-type asymmetric hydrogenation using Ru(II)-BINAP catalysts or transfer hydrogenation with Rh(III) or Ru(II) complexes coordinated to chiral diamine ligands are effective for the reduction of α-amino ketones. The choice of catalyst and ligand enantiomer dictates the stereochemical outcome, allowing for the selective formation of the desired (1R)-alcohol.
| Precursor | Reaction Type | Typical Catalyst/Reagent | Product Stereocenter |
| 2-(Protected-amino)-1-(4-bromophenyl)-3-hydroxypropan-1-one | Asymmetric Hydrogenation | (R)-BINAP-RuCl₂ | (1R)-OH |
| 2-(Protected-amino)-1-(4-bromophenyl)-3-hydroxypropan-1-one | Asymmetric Transfer Hydrogenation | (R,R)-TsDPEN-RuCl₂ | (1R)-OH |
Conversely, asymmetric oxidation, such as the Sharpless Asymmetric Dihydroxylation (AD), can be used to create chiral diol precursors from olefins. An appropriate olefin precursor would be subsequently converted to the target aminodiol.
Sharpless Asymmetric Aminohydroxylation (AA) offers a direct method to install adjacent amino and hydroxyl groups across a double bond with high stereocontrol. This reaction utilizes an osmium catalyst in the presence of a chiral cinchona alkaloid-derived ligand to achieve syn-addition of the N- and O-functionalities.
For the target molecule, a suitable precursor would be a trans-alkene, such as (E)-1-(4-bromophenyl)-3-(silyloxy)prop-1-ene. The regioselectivity of the aminohydroxylation can be influenced by the choice of ligand and nitrogen source. Using a (DHQ)₂-PHAL ligand typically directs the amino group to the carbon distal to the aryl ring, while the (DHQD)₂-PHAL ligand directs it to the proximal carbon. To achieve the desired (1R,2R) configuration, the reaction would need to be optimized to favor the addition of the amino group to C2 and the hydroxyl group to C1. An efficient enantioselective synthesis of chloramphenicol (B1208) has been described using tethered aminohydroxylation, highlighting the utility of this approach. researchgate.net
| Substrate | Ligand | Nitrogen Source | Expected Product |
| (E)-1-(4-bromophenyl)-3-hydroxyprop-1-ene (or protected form) | (DHQ)₂-PHAL | Chloramine-T | (1R,2S)-2-amino-1-(4-bromophenyl)propane-1,3-diol |
| (E)-1-(4-bromophenyl)-3-hydroxyprop-1-ene (or protected form) | (DHQD)₂-PHAL | Acyl-N-chlorocarbamate | (1S,2R)-2-amino-1-(4-bromophenyl)propane-1,3-diol |
Note: Achieving the (1R,2R) stereochemistry via this method requires careful selection of substrate geometry and reaction conditions, as the syn-addition mechanism is inherent to the reaction.
Chiral auxiliaries are recoverable stereodirecting groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.comresearchgate.net The Evans asymmetric aldol (B89426) reaction is a well-established example, widely used in the synthesis of chloramphenicol analogues. researchgate.netblogspot.com
In this approach, a chiral oxazolidinone, such as (S)-4-benzyl-2-oxazolidinone, is acylated with a protected glycine (B1666218) equivalent (e.g., N-Boc-glycine). researchgate.net The resulting N-acyl oxazolidinone is converted to its boron or titanium enolate, which then undergoes a highly diastereoselective aldol reaction with 4-bromobenzaldehyde (B125591). The bulky substituent on the oxazolidinone auxiliary effectively shields one face of the enolate, directing the aldehyde to attack from the opposite face. This establishes both the C1 and C2 stereocenters simultaneously. Subsequent removal of the auxiliary and reduction of the carbonyl group yields the target aminodiol.
Reaction Scheme Outline:
Acylation: (S)-4-benzyl-2-oxazolidinone is acylated with an appropriate glycine derivative.
Enolization: Formation of a (Z)-enolate using a Lewis acid (e.g., TiCl₄ or Bu₂BOTf) and a hindered base (e.g., DIPEA). researchgate.netblogspot.com
Aldol Addition: The enolate reacts with 4-bromobenzaldehyde to form the syn-aldol adduct with high diastereoselectivity.
Auxiliary Cleavage & Reduction: The chiral auxiliary is cleaved (e.g., via hydrolysis or reduction with LiBH₄), and the intermediate is processed to afford the final (1R,2R)-aminodiol.
The use of small-molecule chiral catalysts (organocatalysts or metal complexes) represents a highly atom-economical approach to asymmetric synthesis. Several catalytic asymmetric reactions have been successfully applied to the synthesis of the chloramphenicol core structure.
One prominent example is the asymmetric aldol reaction. Cinchona alkaloid-derived thiourea (B124793) or urea (B33335) catalysts can activate both the aldehyde (via hydrogen bonding) and the nucleophile to facilitate a highly enantioselective and diastereoselective reaction. nih.gov A unified synthesis of amphenicol antibiotics features a key step where a cinchona alkaloid-derived urea catalyzes the aldol reaction between an isocyanatomalonic ester and an aldehyde, leading to a chiral oxazolidinone precursor. nih.govresearchgate.net
Another powerful method is the silver-catalyzed asymmetric isocyanoacetate aldol reaction. rsc.org In this reaction, a complex of Ag₂O and a cinchona-derived amino phosphine (B1218219) ligand catalyzes the reaction between an isocyanoacetate ester and 4-bromobenzaldehyde. This reaction directly generates a chiral trans-oxazoline, which is a direct precursor to the (1R,2R)-aminodiol. The synthesis of (-)-chloramphenicol was achieved in four steps from 4-nitrobenzaldehyde (B150856) using this method. rsc.org
| Reaction Type | Catalyst System | Reactants | Key Intermediate | Reported e.e. (for analogue) |
| Aldol Reaction | Cinchona Alkaloid-Urea | 4-Bromobenzaldehyde, Isocyanatomalonate | trans-Oxazolidinone | >95% |
| Isocyanoacetate Aldol | Ag₂O / Cinchonine-phosphine ligand | 4-Bromobenzaldehyde, Benzhydryl isocyanoacetate | (4S,5R)-Oxazoline | 87% e.e. rsc.org |
| Aziridination | Boron-Lewis Acid / (R)-VAPOL ligand | 4-Bromobenzaldehyde, Diazoacetate, N-acylimine precursor | Chiral Aziridine | >98% e.e. researchgate.net |
Synthetic Routes from Achiral Precursors
These routes begin with achiral starting materials and introduce chirality through resolution or by transforming achiral intermediates using stereoselective reactions.
The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, typically catalyzed by a nucleophilic tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane) or a phosphine. wikipedia.orgorganic-chemistry.orgnrochemistry.com The reaction of 4-bromobenzaldehyde with an acrylate (B77674) ester (e.g., methyl acrylate) produces a functionalized allylic alcohol known as an MBH adduct.
This adduct serves as a versatile achiral precursor. The allylic alcohol can direct subsequent epoxidation reactions, and the double bond allows for the introduction of the amino group. A potential synthetic sequence is as follows:
Baylis-Hillman Reaction: 4-bromobenzaldehyde reacts with methyl acrylate in the presence of DABCO to yield methyl 2-(hydroxy(4-bromophenyl)methyl)acrylate.
Stereoselective Dihydroxylation or Epoxidation: The double bond of the MBH adduct can undergo asymmetric dihydroxylation (AD) or epoxidation to install the C2 and C3 stereocenters. For example, Sharpless Asymmetric Dihydroxylation would create a diol with defined stereochemistry.
Functional Group Interconversion: The resulting triol intermediate would then require conversion of one hydroxyl group (at C2) into an amino group with inversion of configuration (e.g., via mesylation followed by azide (B81097) displacement and reduction) to achieve the final (1R,2R) stereochemistry.
Asymmetric versions of the MBH reaction using chiral catalysts can also provide direct access to enantiomerically enriched adducts, simplifying the subsequent transformations. mdpi.com
Functionalization of Propane-1,3-diol Skeletons
The synthesis of 2-amino-1,3-diol structures, such as this compound, often relies on the strategic functionalization of a foundational propane-1,3-diol framework. rsc.orgresearchgate.net These skeletons serve as versatile platforms for introducing the necessary amino and hydroxyl groups with precise stereochemical control. rsc.org A common strategy involves starting with commercially available and often inexpensive materials, which are then elaborated through a sequence of reactions. nih.govfrontiersin.org
One general, two-step strategy begins with the chemo-selective reaction of an amino group on a pre-existing amino diol with various electrophiles. rsc.orgresearchgate.net This is followed by an intramolecular cyclization to generate functional intermediates. rsc.orgresearchgate.net While this approach is often used for creating cyclic carbonates from 2-amino-1,3-propane diols, the underlying principle of selective functionalization is broadly applicable. rsc.orgresearchgate.net
Another key strategy involves building the molecule from smaller, chiral precursors. The stereoselective construction of the 2-amino-1,3-diol moiety is a critical step. nih.gov Methodologies often focus on the insertion of the alcohol and amino groups in the α,β position with the correct stereochemistry. nih.gov For instance, a pinane-based 2-amino-1,3-diol library was synthesized stereoselectively by converting isopinocarveol, derived from (-)-α-pinene, into an oxazolidin-2-one via carbamate (B1207046) formation and a stereoselective aminohydroxylation process. nih.gov The subsequent hydrolysis or reduction of the oxazolidinone ring yields the desired amino diol structure. nih.gov This highlights a powerful method for installing the required functionalities onto a pre-existing chiral scaffold.
Introduction of the Bromophenyl Moiety
The incorporation of the 4-bromophenyl group is a critical step in the synthesis of the target molecule. This is typically achieved either by using a starting material that already contains the moiety or by introducing it through a carbon-carbon bond-forming reaction.
Starting the synthesis from 4-bromobenzaldehyde is a common and direct approach. This aldehyde can undergo condensation reactions, such as a Horner-Wadsworth-Emmons olefination or a Henry reaction (nitroaldol condensation), to build the three-carbon propane (B168953) backbone. researchgate.net For example, the synthesis of a related compound, 2-amino-1-(4'-methoxyphenyl)-propane, starts from p-anisaldehyde, demonstrating the principle of using a substituted benzaldehyde (B42025) as the foundational block. researchgate.net
Alternatively, modern cross-coupling reactions provide powerful tools for introducing the bromophenyl group at a later stage of the synthesis. The Suzuki-Miyaura cross-coupling reaction, for instance, is highly effective for creating aryl-aryl or aryl-alkyl bonds. mdpi.com A substrate containing a suitable leaving group (like a triflate or another halide) on the phenyl ring position could be coupled with a 4-bromophenylboronic acid derivative. mdpi.com While direct application to the propane-1,3-diol skeleton might be complex, this method is invaluable for synthesizing precursors. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) is readily arylated with various aryl boronic acids using a palladium catalyst, showcasing the utility of this reaction in building complex molecules containing the 4-bromophenyl group. mdpi.comatlantis-press.com
Biocatalytic Approaches to 2-Amino-1,3-Diols
Biocatalysis offers a compelling alternative to traditional chemical synthesis for producing chiral amino diols, prized for its mild reaction conditions and exceptional regio-, chemo-, and stereoselectivity. nih.govgoogle.com The use of enzymes can circumvent the need for extensive protecting-group strategies that often complicate and lengthen chemical syntheses. nih.govresearchgate.netnih.gov Strategies for creating α,α'-dihydroxy ketones and 2-amino-1,3-diols often integrate enzymes like transketolase and transaminase. researchgate.net
A retrosynthetic analysis suggests that a highly efficient route to amino diols involves the use of an imine reductase (IRED) for the final reductive amination step. nih.govacs.org The necessary ketone precursors can themselves be generated through enzyme-catalyzed reactions, such as aldol additions. nih.govacs.org This leads to the development of powerful enzyme cascades.
Enzyme-Catalyzed Stereoselective Amination and Dihydroxylation
The precise stereochemistry of this compound can be effectively established using highly selective enzymes. Key enzymatic reactions include stereoselective amination and dihydroxylation.
Stereoselective Amination: Transaminases (TAs) and imine reductases (IREDs) are central to the biocatalytic synthesis of chiral amines. nih.govresearchgate.net A powerful two-step, one-pot cascade has been developed combining an aldolase (B8822740) with an IRED. nih.govresearchgate.netnih.govchemrxiv.org
Aldol Addition: A D-fructose-6-phosphate aldolase (FSA) variant catalyzes the aldol reaction between a donor molecule (e.g., hydroxyacetone) and an aldehyde (e.g., 4-bromobenzaldehyde) to form a chiral dihydroxy ketone intermediate. nih.govresearchgate.net
Reductive Amination: An imine reductase, such as IRED-259 identified from a metagenomic library, then catalyzes the reductive amination of the ketone intermediate to yield the final amino diol. nih.govresearchgate.netnih.govchemrxiv.org This cascade has been shown to produce amino-polyols with excellent stereoselectivity, forming the (2R,3R,4R) enantiomers. nih.govresearchgate.netnih.gov
The table below summarizes the conversion rates for the reductive amination step using different substrates and the IRED-259 enzyme.
| Aldol Adduct Substrate | Conversion (%) |
| 1a | up to 94% |
| 1b | 92% (only IR-259 showed high conversion) |
Data sourced from a study on three-component stereoselective enzymatic synthesis of amino-diols. nih.govresearchgate.net
Dihydroxylation: While amination sets the stereocenter at C2, enzymatic dihydroxylation is a powerful tool for introducing vicinal diols with high stereocontrol, typically across a double bond. researchgate.netwikipedia.org Arene dioxygenases can perform regio- and stereoselective cis-dihydroxylation on a wide range of aromatic rings, creating versatile chiral synthons. researchgate.net For the synthesis of the target molecule, an alkene precursor could be subjected to asymmetric dihydroxylation using either an osmium-based catalyst system (like the Sharpless asymmetric dihydroxylation) or an engineered enzyme to install the two hydroxyl groups with the desired (1R) configuration relative to the phenyl ring. wikipedia.orgacs.org
Engineered Biocatalysts for Enhanced Stereoselectivity
The efficiency and selectivity of biocatalytic processes can be significantly improved through protein engineering. Directed evolution and other molecular biology techniques allow for the creation of tailor-made enzymes with enhanced activity, stability, and selectivity for non-natural substrates. mdpi.comnih.gov
For the synthesis of complex molecules like this compound, wild-type enzymes may not exhibit optimal performance. Engineering biocatalysts can overcome these limitations. For example, if a native transaminase or IRED shows low conversion or poor stereoselectivity for the specific dihydroxy ketone precursor, directed evolution can be employed to generate improved variants. This involves creating a library of enzyme mutants, screening them for the desired activity, and iterating the process. mdpi.com
An example of this approach is the development of engineered P450BM3 enzyme variants for the hydroxylation of complex molecules. acs.org An initial screening of a panel of enzymes can identify hits, which are then subjected to rounds of evolution to produce catalysts that can hydroxylate specific positions with nearly perfect enantioselectivity. acs.org Similarly, transaminases have been engineered for improved thermostability and activity to meet the demands of industrial production. researchgate.net This ability to customize biocatalysts is crucial for developing economically viable and highly selective routes to chiral pharmaceuticals and their intermediates.
Novel Synthetic Protocols and Method Development
Recent advancements in synthetic methodology have provided innovative protocols for accessing complex chiral molecules like this compound. A prominent area of development is the use of multi-enzyme cascades, which combine several reaction steps in a single pot, often without the need for intermediate isolation. nih.govresearchgate.netchemrxiv.org
The three-component strategy utilizing an aldolase (FSA variant) and an imine reductase (IRED-259) exemplifies such a novel protocol. nih.govresearchgate.netnih.govchemrxiv.org This method starts from simple, prochiral aldehydes, hydroxy ketones, and amines to construct complex amino diols stereoselectively. nih.gov The two-step process is designed to avoid cross-reactivity between the components of the different catalytic cycles. researchgate.netnih.gov This approach is not only elegant and efficient but also aligns with the principles of green chemistry by reducing waste and operating under mild conditions.
Another area of active research is the development of new organocatalytic methods. For example, organocatalyzed asymmetric α-amination of carbonyl compounds using catalysts like proline and its derivatives has become a powerful tool for creating chiral α-amino ketones and aldehydes, which are key precursors to amino diols. nih.gov A novel, highly efficient method for synthesizing 1,4-benzodiazepin-3-ones involves an organocatalytic asymmetric [4+3]-cycloaddition using a bifunctional squaramide-based catalyst, demonstrating the power of organocatalysis in constructing complex heterocyclic structures with good yields and enantioselectivities. mdpi.com The application of such novel catalytic systems could provide new, more direct pathways to the target compound or its key intermediates.
Lack of Specific Research Data Precludes a Detailed Analysis of this compound in Asymmetric Catalysis and Organic Synthesis
A thorough review of available scientific literature reveals a significant gap in detailed research specifically concerning the applications of the chemical compound this compound in the fields of asymmetric catalysis and organic synthesis. Despite its structural similarity to other chiral amino diols utilized in these areas, dedicated studies outlining its use in the design of chiral ligands, its efficacy in key enantioselective reactions, or its role as a chiral building block for complex molecules are not readily found in published, peer-reviewed sources.
The outlined applications, including its potential as a chiral ligand for transition metal catalysis and as a precursor for stereodefined acyclic systems, represent logical extensions of the known utility of related amino alcohol scaffolds. Chiral 1,2- and 1,3-amino alcohols are foundational in asymmetric synthesis, frequently serving as the backbone for ligands that coordinate with transition metals to create catalysts for a variety of enantioselective transformations. These transformations are critical for producing single-enantiomer pharmaceuticals and other fine chemicals.
However, without specific research focused on the 4-bromophenyl substituted variant, any discussion of its role in asymmetric carbon-carbon bond-forming reactions—such as Aldol, Michael, and allylation reactions—or in enantioselective hydrogenation and oxidation reactions would be purely speculative. Detailed research findings, including data on ligand-metal coordination, enantioselectivity, and yields for specific reactions catalyzed by derivatives of this compound, are not available in the current body of scientific literature. Similarly, its specific application as a chiral building block for the synthesis of complex acyclic molecules has not been documented.
The synthesis of this compound is noted, with starting materials such as 4-bromobenzaldehyde being key precursors. The (1R,2R) stereochemistry is crucial for its potential applications in inducing chirality in chemical reactions.
Applications of 1r,2r 2 Amino 1 4 Bromophenyl Propane 1,3 Diol in Asymmetric Catalysis and Organic Synthesis
As a Chiral Building Block for Complex Molecule Synthesis
Scaffold for the Construction of Heterocyclic Compounds
The 1,2-amino alcohol functionality within (1R,2R)-2-amino-1-(4-bromophenyl)propane-1,3-diol makes it an ideal starting material for the synthesis of chiral heterocyclic compounds, particularly oxazolines. rsc.orgnih.gov Oxazolines are a significant class of five-membered heterocyclic compounds that are prevalent in medicinally active molecules and are widely used as ligands in asymmetric catalysis. nih.govorganic-chemistry.org
The synthesis of oxazolines from 2-amino alcohols is a well-established transformation that typically involves condensation with a carboxylic acid or its derivative, followed by cyclization. nih.gov In the case of this compound, reaction with a carboxylic acid, acyl chloride, or nitrile under appropriate conditions would lead to the formation of a chiral 2-oxazoline. The stereocenters of the parent aminodiol are retained in the product, thereby providing a straightforward route to enantiomerically pure oxazolines.
Table 1: Potential Oxazoline Derivatives from this compound
| Reactant (R-COOH) | Resulting Oxazoline Structure | Potential Application Area |
| Acetic Acid | 2-methyl-4-((R)-1-(4-bromophenyl)-2-hydroxyethyl)-4,5-dihydrooxazole | Chiral Ligand |
| Benzoic Acid | 2-phenyl-4-((R)-1-(4-bromophenyl)-2-hydroxyethyl)-4,5-dihydrooxazole | Pharmaceutical Intermediate |
| Phenylacetic Acid | 2-benzyl-4-((R)-1-(4-bromophenyl)-2-hydroxyethyl)-4,5-dihydrooxazole | Chiral Building Block |
The bromophenyl group on the oxazoline ring can be further functionalized through cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce additional molecular complexity. This versatility makes this compound a valuable scaffold for the creation of diverse libraries of chiral heterocyclic compounds.
Role in the Synthesis of Analogues and Derivatives with Defined Stereochemistry
The presence of three reactive functional groups (one primary amine and two hydroxyl groups) on a stereochemically defined backbone allows for the synthesis of a wide array of analogues and derivatives of this compound. These modifications can be carried out with high fidelity, preserving the original stereochemistry of the molecule.
The primary amino group can be readily acylated to form amides, sulfonated to form sulfonamides, or reductively aminated to yield secondary or tertiary amines. The primary and secondary hydroxyl groups can be esterified to form esters or etherified to form ethers. These transformations allow for the fine-tuning of the molecule's physical and chemical properties, such as solubility, lipophilicity, and biological activity.
Table 2: Illustrative Examples of Derivatives with Defined Stereochemistry
| Modification | Reagent Example | Derivative Structure |
| N-Acylation | Acetyl Chloride | N-((1R,2R)-1-(4-bromophenyl)-1,3-dihydroxypropan-2-yl)acetamide |
| O-Esterification | Benzoyl Chloride | ((1R,2R)-2-amino-1-(4-bromophenyl)-3-hydroxypropyl) benzoate |
| N-Sulfonylation | Tosyl Chloride | N-((1R,2R)-1-(4-bromophenyl)-1,3-dihydroxypropan-2-yl)-4-methylbenzenesulfonamide |
| N-Alkylation | Benzyl Bromide | (1R,2R)-2-(benzylamino)-1-(4-bromophenyl)propane-1,3-diol |
The ability to generate a diverse set of derivatives with controlled stereochemistry is crucial in drug discovery and development, where structure-activity relationships are investigated to optimize the therapeutic properties of a lead compound.
Development of Novel Chiral Auxiliaries
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The auxiliary is then removed to reveal the enantiomerically enriched product. The structural features of this compound make it a suitable candidate for development as a chiral auxiliary.
Chiral auxiliaries derived from amino alcohols have been successfully employed in a variety of asymmetric reactions, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. The aminodiol can be attached to a substrate, for example, through an amide or ester linkage. The chiral environment created by the auxiliary then biases the approach of a reagent from one face of the molecule, leading to the preferential formation of one diastereomer.
Table 3: Potential Application as a Chiral Auxiliary in a Diastereoselective Aldol Reaction
| Step | Description |
| 1. Attachment | The chiral aminodiol is reacted with a carboxylic acid to form a chiral amide. |
| 2. Diastereoselective Reaction | The enolate of the amide undergoes an aldol reaction with an aldehyde, with the chiral auxiliary directing the stereochemical outcome. |
| 3. Cleavage | The chiral auxiliary is cleaved from the product, typically by hydrolysis, to yield the enantiomerically enriched β-hydroxy acid and recover the auxiliary. |
The development of new chiral auxiliaries is an active area of research in asymmetric synthesis, and this compound represents a promising scaffold for the design of such reagents.
Material Science Applications (excluding polymer properties, focus on synthesis of functional monomers)
In material science, there is a growing interest in the development of functional polymers from renewable and chiral resources. This compound can serve as a precursor for the synthesis of functional monomers, which can then be polymerized to create materials with specific properties.
A notable application in this area is the synthesis of functional cyclic carbonate monomers. rsc.org The amino group of the aminodiol can be chemoselectively functionalized, and the resulting diol can then be cyclized to form a six-membered cyclic carbonate. rsc.org This two-step strategy allows for the introduction of a wide range of functional groups into the monomer structure. rsc.org
Table 4: Synthesis of a Functional Monomer from this compound
| Step | Description | Intermediate/Product |
| 1. Functionalization | The amino group is reacted with an electrophile (e.g., an isocyanate or acyl chloride) to introduce a desired functional group. | N-functionalized this compound |
| 2. Cyclization | The resulting functionalized diol is reacted with a phosgene equivalent (e.g., ethyl chloroformate) to form the cyclic carbonate monomer. | Functionalized (5R,6R)-5-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazinan-2-one derivative |
The resulting chiral, functionalized cyclic carbonate monomer can then be used in ring-opening polymerization to produce functional polyesters and polycarbonates. The presence of the bromophenyl group also offers a site for post-polymerization modification, further expanding the potential applications of the resulting materials.
Advanced Spectroscopic and Structural Elucidation of 1r,2r 2 Amino 1 4 Bromophenyl Propane 1,3 Diol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis (e.g., 2D NMR, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. For (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol, ¹H and ¹³C NMR are fundamental for confirming the carbon skeleton and the electronic environment of the protons and carbon atoms. The chemical shifts, splitting patterns (multiplicity), and coupling constants provide crucial information about the connectivity of atoms.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons. COSY spectra reveal proton-proton couplings within the molecule, allowing for the tracing of the propane (B168953) backbone. HSQC spectra correlate directly bonded protons and carbons, confirming the assignment of each signal in the ¹H and ¹³C spectra.
Table 1: Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-1 | 4.5 - 4.8 | Doublet | 3 - 5 |
| H-2 | 3.0 - 3.3 | Multiplet | - |
| H-3a | 3.6 - 3.8 | Doublet of doublets | 11 - 12, 4 - 5 |
| H-3b | 3.4 - 3.6 | Doublet of doublets | 11 - 12, 6 - 7 |
| Aromatic H | 7.2 - 7.6 | Multiplet | - |
| NH₂ | Broad singlet | - | |
| OH | Broad singlet | - |
Table 2: Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (ppm) |
| C-1 | 73 - 76 |
| C-2 | 55 - 58 |
| C-3 | 63 - 66 |
| C-4 (C-Br) | 120 - 123 |
| Aromatic CH | 128 - 132 |
| Aromatic C-ipso | 140 - 143 |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute configuration. By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, a detailed electron density map can be generated, revealing the precise positions of each atom in the crystal lattice.
For this compound, a successful single-crystal X-ray diffraction analysis would provide definitive proof of the (1R,2R) absolute stereochemistry. The presence of the heavy bromine atom is advantageous for this technique, as it facilitates the determination of the absolute configuration through anomalous dispersion. The resulting crystal structure would also reveal crucial information about the solid-state conformation of the molecule, including bond lengths, bond angles, and torsion angles. Furthermore, intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, which dictate the crystal packing, can be thoroughly analyzed. While specific crystallographic data for the title compound is not publicly available, a patent for a related compound, 2-amino-2-(2-(4-octylphenyl)ethyl)-1,3-propanediol, provides X-ray powder diffraction (XRPD) data for its different polymorphic forms, highlighting the importance of solid-state characterization for this class of compounds. google.com
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 14.7 |
| α, β, γ (°) | 90, 90, 90 |
| Z | 4 |
Chiroptical Methods (e.g., Circular Dichroism)
Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, provide information about the stereochemical features of chiral molecules in solution. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformation.
For this compound, the CD spectrum would be expected to show characteristic Cotton effects, which are positive or negative bands corresponding to the electronic transitions of the chromophores within the molecule. The primary chromophore in this case is the 4-bromophenyl group. The sign and magnitude of the Cotton effects are directly related to the spatial arrangement of the atoms around the chiral centers. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for a given stereoisomer, and by comparing the calculated spectrum with the experimental one, the absolute configuration can be confirmed. While specific CD data for the title compound is scarce, the technique is widely applied to chiral aromatic compounds to establish their stereochemistry.
Mass Spectrometry for Structural Confirmation and Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
Table 4: Expected Key Fragments in the Mass Spectrum of this compound
| m/z (for ⁷⁹Br) | Possible Fragment Structure |
| 246/248 | [M-H₂O]⁺ |
| 230/232 | [M-NH₃]⁺ |
| 185/187 | [C₇H₆BrO]⁺ |
| 157/159 | [C₆H₄Br]⁺ |
| 77 | [C₆H₅]⁺ |
Advanced Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. mdpi.com The vibrational modes of a molecule are sensitive to its structure and environment.
In the FTIR and Raman spectra of this compound, characteristic absorption bands would be observed for the various functional groups. The O-H stretching vibrations of the hydroxyl groups and the N-H stretching vibrations of the amino group are expected to appear as broad bands in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding. youtube.comdummies.com The C-H stretching vibrations of the aromatic ring and the aliphatic backbone would be observed around 2800-3100 cm⁻¹. The C-O stretching vibrations of the alcohol groups would appear in the fingerprint region, typically between 1000 and 1200 cm⁻¹. The presence of the 4-bromophenyl group will give rise to characteristic bands for the aromatic ring, including C=C stretching vibrations around 1600 cm⁻¹ and out-of-plane C-H bending vibrations that are indicative of the para-substitution pattern. The C-Br stretching vibration is expected to appear at lower frequencies, typically in the range of 500-600 cm⁻¹.
By analyzing the positions and shapes of these vibrational bands, particularly the O-H and N-H stretching modes, valuable insights into the hydrogen bonding networks in the solid state or in solution can be obtained.
Table 5: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| O-H / N-H | Stretching | 3200 - 3600 (broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| Aromatic C=C | Stretching | ~1600, ~1500 |
| C-O | Stretching | 1000 - 1200 |
| C-Br | Stretching | 500 - 600 |
Computational and Theoretical Studies on 1r,2r 2 Amino 1 4 Bromophenyl Propane 1,3 Diol
Conformational Analysis and Energy Landscapes
A comprehensive conformational analysis of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol would be the foundational step in its theoretical characterization. This process involves identifying all possible spatial arrangements of the atoms (conformers) and determining their relative stabilities.
Methodology:
Potential Energy Surface (PES) Scan: The initial exploration would involve systematic rotations around the key single bonds (e.g., C1-C2, C2-N, C1-C(phenyl)) to map out the potential energy surface. This helps in identifying low-energy regions where stable conformers are likely to exist.
Geometry Optimization: Following the PES scan, candidate structures are subjected to geometry optimization using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This process finds the exact minimum energy structure for each conformer.
Frequency Calculations: To confirm that the optimized geometries are true minima on the potential energy surface and to obtain thermodynamic data (enthalpy, Gibbs free energy), frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer.
Expected Findings: The analysis would likely reveal that the molecule's shape is primarily governed by intramolecular hydrogen bonding between the hydroxyl and amino groups, as well as steric hindrance from the bromophenyl group. The relative energies of different conformers would be tabulated to identify the most stable, or ground-state, conformation.
Table 6.1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Intramolecular H-bonds |
|---|---|---|---|
| 1 | 0.00 | C(phenyl)-C1-C2-N: ~60 | O-H...N, N-H...O |
| 2 | 1.52 | C(phenyl)-C1-C2-N: ~180 | O-H...O |
Note: This table is illustrative and based on general principles of conformational analysis for similar molecules. Actual values would require specific quantum chemical calculations.
Molecular Docking and Ligand-Receptor Interactions (in a general chemical context, not biological)
In a non-biological chemical context, molecular docking could be used to study the interactions of this compound with the surfaces of catalysts, solid supports, or within the cavities of host molecules like cyclodextrins or zeolites. This can provide insights into its potential use in catalysis or materials science.
Methodology:
Receptor and Ligand Preparation: The 3D structures of the "receptor" (e.g., a catalyst surface, a zeolite framework) and the "ligand" (this compound) are prepared. This includes adding hydrogen atoms and assigning partial charges.
Docking Simulation: A docking program (e.g., AutoDock, GOLD) would be used to explore the possible binding modes of the ligand within the receptor's active site or on its surface. The program samples a large number of orientations and conformations.
Scoring and Analysis: The different binding poses are ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The top-ranked poses are then analyzed to identify key intermolecular interactions.
Expected Findings: The interactions would be dominated by hydrogen bonds from the amino and diol functionalities, as well as potential halogen bonding involving the bromine atom. The bromophenyl group could also participate in pi-stacking or van der Waals interactions. The results would predict the most favorable binding orientation and affinity, which is crucial for designing catalytic systems or functional materials.
Reaction Mechanism Studies and Transition State Analysis
Theoretical studies can elucidate the mechanisms of chemical reactions involving this compound, such as its synthesis or its role as a chiral ligand in a catalytic reaction.
Methodology:
Reactant, Product, and Transition State (TS) Optimization: The geometries of the reactants, products, and the high-energy transition states connecting them are optimized using quantum chemical methods.
TS Search and Verification: Locating the transition state is a critical step, often performed using methods like the synchronous transit-guided quasi-Newton (STQN) method. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the identified transition state correctly connects the desired reactants and products on the potential energy surface.
Activation Energy Calculation: The energy difference between the transition state and the reactants gives the activation energy barrier, which is a key determinant of the reaction rate.
Expected Findings: For a synthesis reaction, this analysis could reveal whether the reaction proceeds through a concerted or stepwise mechanism and identify the rate-determining step. If the compound is used as a catalyst, the study could show how it interacts with the substrates to lower the activation energy of a specific reaction pathway, providing a basis for catalyst optimization.
Prediction of Spectroscopic Properties
Computational chemistry allows for the prediction of various spectroscopic properties, which can be invaluable for the identification and characterization of this compound.
Methodology:
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically with DFT. The results are usually referenced against a standard like tetramethylsilane (B1202638) (TMS).
Infrared (IR) Spectroscopy: After a geometry optimization and frequency calculation, the vibrational frequencies and their corresponding intensities can be computed. These can be plotted to generate a theoretical IR spectrum.
UV-Vis Spectroscopy: Electronic excitation energies and oscillator strengths can be calculated using Time-Dependent DFT (TD-DFT). This allows for the prediction of the absorption maxima (λ_max) in the UV-visible spectrum.
Table 6.2: Hypothetical Predicted Spectroscopic Data for this compound
| Technique | Predicted Feature | Description |
|---|---|---|
| ¹H NMR | δ 7.2-7.5 ppm | Aromatic protons on the bromophenyl ring |
| ¹³C NMR | δ 120-140 ppm | Aromatic carbons |
| IR | ~3300-3400 cm⁻¹ | O-H and N-H stretching vibrations |
Note: These are representative values. Accurate predictions require specific calculations and may need to be scaled to match experimental data.
Quantitative Structure-Activity Relationships (QSAR) in Catalysis (focused on chemical activity)
If this compound is part of a series of related compounds used as catalysts (e.g., as chiral ligands in asymmetric synthesis), a QSAR study could be performed to relate their structural properties to their catalytic activity.
Methodology:
Dataset Collection: A set of structurally related catalysts and their experimentally determined activities (e.g., reaction yield, enantiomeric excess) are compiled.
Descriptor Calculation: For each molecule in the series, a variety of molecular descriptors are calculated. These can include electronic descriptors (e.g., partial charges, HOMO/LUMO energies), steric descriptors (e.g., molecular volume, surface area), and topological descriptors.
Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the calculated descriptors with the observed catalytic activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.
Expected Findings: A successful QSAR model could identify the key molecular properties of this class of compounds that govern their catalytic performance. For example, it might be found that the electron-withdrawing nature of the bromo substituent or the steric bulk of the phenyl ring are critical for high catalytic efficiency. Such a model would be a powerful tool for the rational design of new, more effective catalysts.
Future Research Directions and Emerging Opportunities for 1r,2r 2 Amino 1 4 Bromophenyl Propane 1,3 Diol
Exploration of New Synthetic Pathways for Enhanced Efficiency and Sustainability
The development of efficient, cost-effective, and environmentally benign synthetic routes to enantiomerically pure (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol is a primary area for future investigation. Current synthetic strategies for similar aminodiols often rely on multi-step processes that may involve hazardous reagents and generate significant waste. Future research could focus on the following areas to enhance both the efficiency and sustainability of its synthesis.
One promising approach involves the use of biocatalysis. Enzymes, such as transaminases and ketoreductases, could be engineered to facilitate the stereoselective synthesis of key intermediates or the final compound itself. This would offer a greener alternative to traditional chemical methods, often proceeding under mild reaction conditions with high enantioselectivity.
Another avenue of exploration lies in the development of novel catalytic asymmetric methods. This could include the use of earth-abundant metal catalysts or organocatalysts to establish the two contiguous stereocenters in a single, atom-economical step. The direct asymmetric aminohydroxylation of a suitable brominated cinnamyl derivative, for instance, could provide a more direct and efficient route to the target molecule.
Furthermore, research into diastereoselective reduction of a brominated α-amino-β-hydroxy ketone precursor could also yield the desired (1R,2R) stereochemistry. Optimization of reaction conditions, including the choice of reducing agent and chiral directing groups, will be crucial for achieving high diastereoselectivity.
The table below outlines potential research directions for the synthesis of this compound.
| Research Direction | Potential Advantages | Key Challenges |
| Biocatalytic Synthesis | High enantioselectivity, mild reaction conditions, reduced environmental impact. | Enzyme discovery and engineering, substrate scope limitations. |
| Asymmetric Catalysis | Atom economy, potential for one-pot synthesis, tunability of catalysts. | Catalyst design and synthesis, control of stereoselectivity. |
| Diastereoselective Reduction | Utilization of existing chiral pool, potentially simpler starting materials. | Achieving high diastereoselectivity, separation of diastereomers. |
Design of Next-Generation Chiral Catalysts and Ligands
The inherent chirality and the presence of coordinating amino and hydroxyl groups make this compound an excellent candidate for development into a new class of chiral ligands and catalysts. The bromine atom can be exploited for further functionalization, allowing for the creation of a diverse library of ligands with tunable steric and electronic properties.
Future research in this area could focus on the synthesis of bidentate and tridentate ligands for a variety of metal-catalyzed asymmetric transformations. For example, coordination to transition metals like palladium, rhodium, or iridium could yield catalysts for asymmetric hydrogenation, C-C bond formation, and C-H activation reactions. The electronic effect of the bromine atom on the phenyl ring could influence the catalytic activity and selectivity of the resulting metal complexes.
Moreover, the aminodiol backbone can be incorporated into more complex ligand architectures, such as phosphine-aminodiol or oxazoline-aminodiol ligands. These hybrid ligands could offer unique coordination environments and lead to improved performance in a range of asymmetric catalytic reactions. The development of such "privileged" ligands derived from this aminodiol could have a significant impact on the field of asymmetric synthesis.
The potential applications of catalysts and ligands derived from this compound are summarized in the table below.
| Ligand/Catalyst Type | Potential Asymmetric Reactions | Potential Advantages of the Bromo-Substituent |
| Bidentate Aminodiol Ligands | Asymmetric addition of organometallic reagents to aldehydes and ketones. | Electronic tuning of the metal center, potential for halogen bonding interactions. |
| Tridentate Ligands | Asymmetric transfer hydrogenation, Diels-Alder reactions. | Enhanced stability of the metal complex, improved stereocontrol. |
| Hybrid Ligands (e.g., Phosphine-Aminodiol) | Asymmetric allylic alkylation, hydroformylation. | Fine-tuning of steric and electronic properties for specific applications. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow manufacturing is a significant trend in the chemical and pharmaceutical industries, offering advantages in terms of safety, efficiency, and scalability. Future research should explore the integration of the synthesis and application of this compound into flow chemistry platforms.
Developing a continuous flow process for the synthesis of this aminodiol would enable on-demand production and facilitate process optimization. This could involve the use of packed-bed reactors containing immobilized catalysts or enzymes, allowing for easy separation and reuse of the catalytic species. The precise control over reaction parameters such as temperature, pressure, and residence time offered by flow reactors could lead to improved yields and selectivities.
Furthermore, the immobilization of chiral catalysts derived from this compound onto solid supports would make them amenable to use in continuous flow asymmetric catalysis. This would not only simplify product purification but also enhance the sustainability of the catalytic process. Automated synthesis platforms could then be employed to rapidly screen a library of these immobilized catalysts for various reactions, accelerating the discovery of new and efficient asymmetric transformations.
Investigation of Advanced Material Applications Beyond Traditional Organic Synthesis
The unique molecular structure of this compound suggests its potential for applications in materials science, an area that remains largely unexplored for this compound. The presence of a rigid phenyl ring, chiral centers, and functional groups capable of hydrogen bonding opens up possibilities for the design of novel functional materials.
One area of interest is the development of chiral polymers and metal-organic frameworks (MOFs). The aminodiol could serve as a chiral building block, leading to materials with unique chiroptical properties or the ability to perform enantioselective separations. The bromine atom could also be used as a handle for post-synthetic modification of these materials, allowing for the tuning of their properties.
Another potential application is in the field of supramolecular chemistry. The ability of the aminodiol to form hydrogen-bonded networks could be exploited to create self-assembling systems, such as gels or liquid crystals, with interesting and potentially useful properties. The chirality of the molecule could lead to the formation of helical supramolecular structures.
Finally, the combination of the aromatic ring and the polar functional groups may impart interesting electronic or surface properties. Research into the use of this compound in the development of sensors, nonlinear optical materials, or as a modifier for surfaces could reveal novel applications beyond its traditional role in organic synthesis.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol, and how is stereochemical purity ensured?
- Answer: The compound is synthesized via multi-step protocols, including selective allylation of the amino diol precursor under optimized conditions. A critical step involves bromination using HBr in the presence of a phase-transfer catalyst (e.g., tricaprylmethylammonium halogenide) to enhance regioselectivity . Stereochemical control is achieved through chiral resolution techniques, such as enzymatic kinetic resolution or chiral column chromatography, to isolate the (1R,2R) enantiomer from racemic mixtures . Post-synthesis validation via X-ray crystallography or circular dichroism (CD) spectroscopy ensures configuration accuracy .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?
- Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying the bromophenyl and amino diol moieties, while high-resolution mass spectrometry (HRMS) confirms molecular mass . For stereochemical validation, single-crystal X-ray diffraction provides definitive spatial configuration data . Polarimetric analysis further quantifies enantiomeric excess (>99% for the (1R,2R) form) .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological activity compared to other enantiomers or analogs?
- Answer: The (1R,2R) configuration exhibits superior binding affinity to kinase targets (e.g., EGFR) due to optimal alignment of the bromophenyl group and hydrogen-bonding interactions from the amino diol. Comparative studies using surface plasmon resonance (SPR) show a 50-fold lower IC50 for (1R,2R) versus (1S,2S) in enzyme inhibition assays . Structural analogs with altered substitution patterns (e.g., 4-chlorophenyl instead of 4-bromophenyl) show reduced potency, highlighting the bromine atom’s role in hydrophobic interactions .
Q. What experimental strategies address contradictions in reported biological activity data across studies?
- Answer: Discrepancies often arise from assay-specific variables (e.g., cell line selection, solvent effects). A standardized protocol includes:
- Normalizing data to cell viability under identical serum concentrations.
- Using isothermal titration calorimetry (ITC) to validate binding thermodynamics.
- Cross-referencing with structural analogs to isolate substituent-specific effects .
- For example, cytotoxicity discrepancies in MCF-7 vs. HepG2 cells were resolved by adjusting incubation times and confirming apoptosis via flow cytometry .
Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
- Answer: Structural modifications, such as prodrug derivatization (e.g., acetylation of the amino group), enhance bioavailability. Pharmacokinetic profiling in rodent models shows a 3-fold increase in plasma half-life when the diol is esterified . Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) reduces metabolic degradation .
Methodological Considerations
Q. What are the best practices for resolving enantiomers during synthesis?
- Answer: Enzymatic resolution using lipases (e.g., Candida antarctica lipase B) selectively hydrolyzes one enantiomer from a racemic mixture, achieving >98% enantiomeric excess . Alternatively, chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) in HPLC provide baseline separation .
Q. How do researchers evaluate the compound’s stability under varying experimental conditions?
- Answer: Accelerated stability studies at 40°C/75% relative humidity (ICH guidelines) monitor degradation via HPLC. The compound shows pH-dependent stability, with optimal integrity at pH 6–7. Light sensitivity requires amber glassware for storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
